Product packaging for 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine(Cat. No.:)

3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine

Cat. No.: B5952795
M. Wt: 345.3 g/mol
InChI Key: FVVSAHRLGOSBFN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-7-nitrodibenzo[b,f]oxepine is a synthetic chemical building block designed for advanced research, particularly in the emerging field of photopharmacology. The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities, including antitumor, anti-inflammatory, and antidepressant properties . This derivative is engineered for use in developing light-activated therapeutic agents. Its molecular framework is structurally analogous to known microtubule inhibitors, such as combretastatins, which operate by binding to the colchicine site on tubulin to disrupt microtubule dynamics . Computational docking studies suggest that similar azo-dibenzo[b,f]oxepine derivatives can effectively fit into the colchicine binding pocket of tubulin, indicating potential as a potent inhibitor . The incorporation of a nitro group and a benzyloxy moiety makes this compound a valuable precursor for further chemical modifications, including the synthesis of photoswitchable azo derivatives. These photoswitches can be isomerized using specific wavelengths of light, allowing for precise, spatiotemporal control over biological activity and offering a promising strategy to limit off-target effects in potential therapies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO4 B5952795 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-nitro-2-phenylmethoxybenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-22(24)18-10-8-16-6-7-17-9-11-19(13-21(17)26-20(16)12-18)25-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVSAHRLGOSBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 3 Benzyloxy 7 Nitrodibenzo B,f Oxepine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of the dibenzo[b,f]oxepine core and its substituents would provide definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine would be expected to show distinct signals for the protons on the dibenzo[b,f]oxepine framework and the benzyloxy group. Generally, for the dibenzo[b,f]oxepine scaffold, aromatic protons appear in the range of 6.5–8.4 ppm, and the olefinic protons of the central seven-membered ring are found around 7.0 ppm. mdpi.com The benzyloxy group would introduce a characteristic singlet for the methylene (B1212753) (-CH₂-) protons, typically around 5.0-5.5 ppm, and a set of multiplets for the phenyl protons between 7.2 and 7.5 ppm. The presence of the electron-withdrawing nitro group and the electron-donating benzyloxy group would induce downfield and upfield shifts, respectively, for adjacent protons on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. For related methoxy-3-nitrodibenzo[b,f]oxepines, extensive ¹³C NMR data is available. rsc.orgnih.gov By analogy, the spectrum of the benzyloxy derivative would show signals for the 14 carbons of the dibenzo[b,f]oxepine core, plus the seven carbons of the benzyl (B1604629) group. The carbon attached to the oxygen of the ether linkage would appear in the aromatic region, influenced by the substituent effect.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the benzyloxy substituent to the correct position (C-3) on the dibenzo[b,f]oxepine skeleton and for assigning quaternary carbons.

Studies on related dibenzo[b,f]oxepine derivatives have utilized these techniques for definitive structure confirmation. rsc.org

Substituent-Induced Chemical Shifts (SCS) and Electronic Effects

Analysis of Substituent-Induced Chemical Shifts (SCS) is a powerful tool for understanding electronic effects within a molecule. By comparing the ¹³C NMR chemical shifts of this compound with the unsubstituted dibenzo[b,f]oxepine parent compound, the electronic influence of the benzyloxy and nitro groups could be quantified. rsc.orgnih.gov The nitro group at the C-7 position and the benzyloxy group at the C-3 position would exert significant electronic effects, altering the electron density and, consequently, the chemical shifts of the carbons throughout the tricyclic system. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic and conjugated system. The dibenzo[b,f]oxepine scaffold itself has known absorption properties, and the presence of the nitro and benzyloxy groups, acting as chromophores and auxochromes, would shift the absorption maxima (λ_max). nih.gov For instance, related azo-dibenzo[b,f]oxepine derivatives exhibit π-π* transitions at wavelengths above 370 nm. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which provides further structural evidence. High-Resolution Mass Spectrometry (HRMS) would yield the exact mass of the molecular ion, confirming the elemental composition (C₂₁H₁₅NO₄). The fragmentation pattern would likely involve cleavage of the benzylic ether bond, loss of the nitro group, and fragmentation of the dibenzo[b,f]oxepine core.

Without specific experimental data from a synthesis and characterization study of this compound, any further discussion would be speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of a dibenzo[b,f]oxepine derivative is typically characterized by several key regions. nih.govmdpi.com Vibrations corresponding to the aromatic C-H stretching of the benzene (B151609) rings are expected in the range of 3080-3030 cm⁻¹. nih.govmdpi.com The stretching vibrations of the aromatic carbon-carbon bonds within the rings typically appear in the 1625-1440 cm⁻¹ region. nih.govmdpi.com

For this compound, additional characteristic peaks are anticipated due to the presence of the nitro (NO₂) and benzyloxy (C-O-C) groups. The nitro group is expected to show strong asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretching is observed between 1380-1340 cm⁻¹. The C-O-C ether linkage of the benzyloxy group will likely produce a strong absorption band in the fingerprint region, typically around 1250-1050 cm⁻¹, corresponding to its asymmetric stretching vibration.

A hypothetical table of the principal IR absorption bands for this compound, based on analogous compounds, is presented below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretching3080 - 3030
C=C (Aromatic)Stretching1625 - 1440
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Nitro (NO₂)Symmetric Stretching1380 - 1340
Ether (C-O-C)Asymmetric Stretching1250 - 1050

X-ray Crystallography for Solid-State Structure Elucidation

The solid-state structure of dibenzo[b,f]oxepine derivatives is a critical determinant of their biological activity and physical properties. While a specific crystal structure for this compound has not been reported, extensive research on the parent dibenzo[b,f]oxepine scaffold and its derivatives provides a clear picture of its three-dimensional conformation. nih.govresearchgate.netibb.waw.pl

Studies, including X-ray diffraction and computational modeling, have consistently shown that the dibenzo[b,f]oxepine scaffold is not planar. nih.govnih.gov Instead, it adopts a distinct, non-planar conformation often described as a "butterfly" or "basket" shape. nih.govibb.waw.pl This is a consequence of the seven-membered oxepine ring, which imparts a significant degree of conformational flexibility.

Based on diffraction data for the parent dibenzo[b,f]oxepine, it is known to crystallize in the orthorhombic system, belonging to the space group P 21/n 21/a 21/m (Pnam). nih.govibb.waw.pl The substituents on the aromatic rings can, however, influence the specific crystal packing and space group. nih.gov

A key feature of the dibenzo[b,f]oxepine structure is the dihedral angle between the two benzene rings. Calculations have shown that the dihedral angles between the aromatic rings connected by the oxygen atom and the double bond are typically in the range of 64.9° to 68.8°. nih.govnih.gov This significant deviation from planarity is a defining characteristic of this class of compounds.

Below is a table summarizing the expected crystallographic parameters for the dibenzo[b,f]oxepine scaffold, which provides a basis for understanding the likely solid-state structure of this compound.

Parameter Value for Dibenzo[b,f]oxepine Scaffold
Crystal SystemOrthorhombic
Space GroupP 21/n 21/a 21/m (Pnam)
ConformationNon-planar, Butterfly/Basket-shaped
Dihedral Angle (between benzene rings)~65° - 69°

Computational and Theoretical Investigations of 3 Benzyloxy 7 Nitrodibenzo B,f Oxepine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine. By modeling the electronic density, DFT provides a robust framework for predicting molecular geometries, electronic structures, and spectroscopic characteristics with a favorable balance of accuracy and computational cost.

Computational studies, particularly those using DFT methods like B3LYP with basis sets such as 6-311++G(2d,p), have been instrumental in determining the three-dimensional structure of the dibenzo[b,f]oxepine scaffold. researchgate.netdntb.gov.ua These calculations consistently show that the core seven-membered ring system is not planar. Instead, it adopts a bent, boat-like conformation often described as a "butterfly" or "saddle" shape. mdpi.com This non-planar geometry is a defining characteristic of the dibenzo[b,f]oxepine family.

Table 1: Representative Geometric Parameters for Dibenzo[b,f]oxepine Derivatives from DFT Calculations (Note: Data is generalized from studies on substituted dibenzo[b,f]oxepines. Specific values for the title compound may vary.)

ParameterTypical ValueDescription
Dihedral Angle (Benzene-Oxepine-Benzene)~65-69°Angle defining the 'butterfly' fold of the molecule. mdpi.com
C=C Bond Length (Oxepine Ring)~1.34 ÅLength of the central double bond in the seven-membered ring.
C-O Bond Length (Oxepine Ring)~1.38 ÅLength of the ether linkage within the seven-membered ring.

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

DFT calculations are widely used to determine the energies of these frontier orbitals. mdpi.comnih.gov For this compound, the electronic structure is significantly influenced by its substituents. The benzyloxy group, particularly the oxygen atom attached to the ring, acts as an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the nitro group (-NO2) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. mdpi.com This group significantly lowers the energy of the LUMO.

The combined effect of the electron-donating benzyloxy group and the electron-withdrawing nitro group leads to a smaller HOMO-LUMO gap compared to the unsubstituted dibenzo[b,f]oxepine. A smaller gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the molecular orbital plots would likely show the HOMO density concentrated around the benzyloxy-substituted ring, while the LUMO density would be predominantly located on the nitro-substituted ring.

Table 2: Predicted Frontier Orbital Energies for Substituted Dibenzo[b,f]oxepines (Note: These are representative values based on DFT studies of similar compounds. mdpi.comnih.gov Exact energies depend on the specific functional and basis set used.)

OrbitalPredicted Energy Range (eV)Significance
HOMO-5.5 to -6.5 eVRegion of electron donation (nucleophilicity).
LUMO-2.0 to -3.0 eVRegion of electron acceptance (electrophilicity).
HOMO-LUMO Gap (ΔE)~3.0 to 4.0 eVIndicator of chemical reactivity and stability.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound.

For this compound, vibrational analysis would predict characteristic frequencies for its key functional groups. These include:

Nitro Group (NO2): Strong, distinct stretching frequencies, typically appearing as two bands (asymmetric and symmetric stretches) in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

C=C Double Bond: Stretching vibrations in the 1600-1650 cm⁻¹ region.

C-O-C Ether Linkage: Stretching vibrations, often in the 1050-1250 cm⁻¹ range.

In addition to vibrational spectra, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can help rationalize the observed color and photochemical properties of the compound.

Molecular Dynamics Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. mdpi.comnih.gov

Given that dibenzo[b,f]oxepine derivatives are investigated as potential inhibitors of targets like tubulin, MD simulations are a crucial tool. nih.govibb.waw.plnih.govnih.gov After an initial pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. researchgate.net For instance, a simulation of this compound bound to the colchicine (B1669291) site of tubulin would show whether the key interactions are maintained over time, confirming a stable binding mode. mdpi.commdpi.com

Furthermore, MD simulations can be used to study how the compound interacts with and permeates cell membranes, which is a critical aspect of bioavailability. mdpi.com Simulations of nitroaromatic compounds, in general, are used to understand their interactions within complex biological environments. For this compound, MD simulations could provide atomic-level insights into its conformational flexibility in solution and the stability of its interactions with biological targets.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and are used to predict its reactivity. These descriptors can be calculated from the results of DFT computations.

Key descriptors for this compound include:

HOMO and LUMO Energies: As discussed, the energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): A smaller gap implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): Directly related to the HOMO and LUMO energies, these descriptors quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

Global Hardness (η) and Softness (S): Hardness (η ≈ (I - A) / 2) measures resistance to change in electron distribution. Soft molecules (low hardness) with small HOMO-LUMO gaps are generally more reactive.

Electronegativity (χ): This descriptor (χ ≈ (I + A) / 2) measures the molecule's ability to attract electrons.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the nitro group's oxygens and positive potential elsewhere, guiding predictions of where electrophilic or nucleophilic attacks are likely to occur.

The strong electron-withdrawing nature of the nitro group makes the attached benzene (B151609) ring electron-deficient and susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of some dibenzo[b,f]oxepines. nih.gov These quantum descriptors provide a quantitative basis for understanding and predicting such reactivity.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those used to synthesize the dibenzo[b,f]oxepine scaffold. By calculating the potential energy surface for a proposed reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A key synthetic route to nitro-substituted dibenzo[b,f]oxepines involves the cyclization of a stilbene (B7821643) precursor via intramolecular nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov In this reaction, a hydroxyl group on one aromatic ring attacks the other ring, displacing a nitro group. DFT calculations can be used to model this entire process:

Reactant Geometry: The optimized structure of the open-chain stilbene precursor.

Transition State (TS): The high-energy structure corresponding to the formation of the C-O bond and the breaking of the C-N bond. Locating the TS and calculating its energy gives the activation energy barrier for the reaction, which determines the reaction rate.

Intermediate: The structure of the Meisenheimer complex, a resonance-stabilized intermediate formed during the nucleophilic attack.

Product Geometry: The optimized structure of the final, cyclized this compound product.

By comparing the energy barriers of different possible pathways, computational studies can determine the most likely reaction mechanism. Such studies have been applied to similar cascade reactions involving Knoevenagel condensation followed by cyclization to form the dibenzo[b,f]oxepine core. mdpi.com These theoretical investigations provide a detailed, step-by-step picture of the chemical transformation that is often inaccessible through experimental methods alone.

Chemical Reactivity and Derivatization Pathways of 3 Benzyloxy 7 Nitrodibenzo B,f Oxepine

Reactions Involving the Nitro Group

The nitro group at the 7-position significantly influences the reactivity of the aromatic ring to which it is attached, primarily by acting as a strong electron-withdrawing group. This electronic effect is pivotal in both reduction and substitution reactions.

Reduction of the Nitro Group to Amino

The conversion of the nitro functionality to an amino group is a fundamental transformation that opens up a wide array of subsequent derivatization possibilities, such as the formation of amides or azo compounds. A common and effective method for this reduction in nitrodibenzo[b,f]oxepine systems involves the use of zinc dust in acetic acid. Current time information in Kanawha County, US.nih.gov This method is favored for its ability to selectively reduce the nitro group without affecting other reducible functionalities that might be present in the molecule, such as the double bond within the oxepine ring.

For instance, studies on various nitrodibenzo[b,f]oxepines have demonstrated that treatment with Zn/acetic acid efficiently yields the corresponding amino derivatives. Current time information in Kanawha County, US.nih.gov This transformation is crucial for synthesizing building blocks for more complex molecules. Current time information in Kanawha County, US.nih.gov While other reducing agents like hydrazine (B178648) with a palladium on carbon catalyst can also reduce the nitro group, they may concurrently reduce the double bond of the dibenzo[b,f]oxepine core, highlighting the selectivity of the Zn/acetic acid system. nih.gov

Table 1: Reagents for the Reduction of the Nitro Group in Dibenzo[b,f]oxepine Derivatives

Reagent Selectivity Reference
Zn in acetic acid Selectively reduces the nitro group Current time information in Kanawha County, US.nih.gov
Hydrazine/Palladium on carbon Reduces both the nitro group and the double bond nih.gov

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of a suitable leaving group, often a halide, by a nucleophile. In the context of dibenzo[b,f]oxepine synthesis, intramolecular SNAr reactions are particularly significant. For example, the synthesis of dibenzo[b,f]oxepines can be achieved through the intramolecular cyclization of stilbene (B7821643) precursors bearing two strongly electron-withdrawing nitro groups and a hydroxyl group on the other ring. rsc.org The presence of these nitro groups facilitates the ring-closing etherification. rsc.org

While the title compound itself does not have a leaving group positioned for intramolecular SNAr, the principle demonstrates the enhanced reactivity of the nitro-substituted ring towards nucleophiles. This suggests that if a derivative of 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine were synthesized with a leaving group at a position activated by the nitro group (ortho or para), it would be susceptible to nucleophilic attack.

Transformations of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 3-position. Its removal (deprotection) or modification can be achieved through several synthetic strategies.

Deprotection Strategies for Benzyl (B1604629) Ethers

The cleavage of benzyl ethers is a common transformation in organic synthesis. Several methods are available, and the choice depends on the presence of other functional groups in the molecule.

A widely used method for benzyl ether deprotection is catalytic hydrogenation , typically employing palladium on carbon (Pd/C) and a source of hydrogen gas. nih.gov This method is generally efficient and clean, yielding the corresponding alcohol and toluene (B28343) as a byproduct. nih.gov However, a significant drawback in the case of this compound is the potential for simultaneous reduction of the nitro group and the double bond in the oxepine ring. nih.gov

Oxidative debenzylation offers an alternative that avoids the use of reducing agents. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used for the cleavage of benzyl ethers, often under neutral conditions. cdnsciencepub.com The reaction is believed to proceed via hydride abstraction from the benzylic carbon. cdnsciencepub.com The presence of a nitro group in the molecule, as in p-nitrobenzyl ethers, can influence the reactivity, and specific conditions might be required. cdnsciencepub.com

Another oxidative method involves the use of ozone . Ozonolysis can cleave benzyl ethers to yield benzoic esters, which can then be hydrolyzed to the alcohol. mdpi.com This method is performed under mild conditions and is compatible with various functional groups, including acetals. mdpi.com

For molecules sensitive to both reduction and strong oxidation, Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) provide a mild and selective method for benzyl ether cleavage. organic-chemistry.org This reagent tolerates a wide range of functional groups. organic-chemistry.org

Table 2: Deprotection Strategies for Benzyl Ethers

Method Reagents Potential Considerations for the Target Molecule Reference
Catalytic Hydrogenation H₂, Pd/C Potential for reduction of nitro group and double bond nih.gov
Oxidative Deprotection DDQ Compatibility with the nitro group needs to be considered cdnsciencepub.com
Ozonolysis O₃ Mild conditions, good functional group tolerance mdpi.com
Lewis Acid Cleavage BCl₃·SMe₂ Mild and selective organic-chemistry.org

Oxidation and Other Functionalizations of the Benzylic Methylene (B1212753)

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, which can lead to the formation of a carbonyl group (benzaldehyde or benzoic acid derivatives). Various metal-catalyzed oxidation systems, such as those employing copper, cobalt, or manganese in combination with an oxidant like tert-butyl hydroperoxide (TBHP), have been developed for the oxidation of benzylic C-H bonds. mdpi.com A copper(II)/{PMo₁₂} catalyst system has also been reported for the selective oxidation of benzylic C-H bonds to carbonyl compounds under mild conditions. acs.orgacs.org

The oxidation of benzyl ethers with N-bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or methyl esters depending on the reaction conditions. nih.gov This method proceeds via a radical bromination mechanism. nih.gov The presence of the nitro group on a separate aromatic ring is not expected to directly interfere with this radical process.

Reactivity of the Dibenzo[b,f]oxepine Core

The dibenzo[b,f]oxepine scaffold possesses a unique, non-planar, boat-like conformation. rsc.org This structural feature, along with the presence of the central double bond and the ether linkage, defines its chemical reactivity.

The olefinic double bond in the seven-membered ring is a key reactive site. As mentioned earlier, it can be reduced under certain catalytic hydrogenation conditions. nih.gov It is also susceptible to electrophilic attack . For instance, reactions with aldehydes in the presence of a Lewis acid like BF₃·OEt₂ can lead to electrophilic substitution at the double bond. mdpi.com

The aromatic rings of the dibenzo[b,f]oxepine core can undergo electrophilic aromatic substitution . The positions of substitution will be directed by the existing substituents. In this compound, the benzyloxy group is an ortho, para-directing activator, while the nitro group is a meta-directing deactivator. Therefore, electrophilic attack is most likely to occur on the ring bearing the benzyloxy group, at positions ortho and para to it.

Furthermore, the dibenzo[b,f]oxepine system can be synthesized through various cyclization strategies, including intramolecular McMurry reactions, Mn(III)-based oxidative radical rearrangements, and sequential Heck and Pd-catalyzed etherification reactions. rsc.orgnih.gov These synthetic routes underscore the versatility of the core structure and provide avenues for creating a wide range of derivatives. rsc.orgnih.gov

Electrophilic Aromatic Substitution on Aromatic Rings

The susceptibility of the two benzene (B151609) rings in this compound to electrophilic aromatic substitution is dictated by the directing and activating or deactivating effects of the existing substituents. The benzyloxy group (-OCH₂Ph) at the 3-position and the nitro group (-NO₂) at the 7-position exert opposing electronic influences.

The benzyloxy group, being an ether, is an activating group. The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via resonance, making it more susceptible to electrophilic attack. This activating effect is directed to the ortho and para positions relative to the benzyloxy group. Conversely, the nitro group is a strong deactivating group due to its powerful electron-withdrawing nature, both through induction and resonance. This deactivation makes the aromatic ring it is attached to significantly less reactive towards electrophiles and directs incoming electrophiles to the meta position.

Consequently, the two aromatic rings of this compound exhibit markedly different reactivities. The ring bearing the benzyloxy group is activated and will be the primary site for electrophilic attack, whereas the ring with the nitro group is strongly deactivated.

In a study on a structurally related compound, methoxy-3-nitrodibenzo[b,f]oxepine, reactions with various aldehydes in the presence of a Lewis acid catalyst were examined. nih.gov This represents a Friedel-Crafts-type alkylation, a classic example of electrophilic aromatic substitution. The reaction likely proceeds at the activated ring. The best yields were observed with aldehydes bearing electron-withdrawing groups, such as 2,4-dinitrobenzaldehyde. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Aromatic RingSubstituentEffect on ReactivityPredicted Position of Electrophilic Attack
Ring A3-(benzyloxy)ActivatingOrtho and Para to the benzyloxy group
Ring B7-nitroDeactivatingMeta to the nitro group (if reaction occurs)

Reactions Involving the Oxepine Ring System

The central seven-membered oxepine ring is a key structural feature of dibenzo[b,f]oxepines and presents its own unique reactivity. The ring is non-planar and possesses a degree of ring strain. nih.gov It contains a double bond which can undergo addition reactions.

One notable reaction is the reduction of the double bond. For instance, in the presence of hydrazine and palladium on activated carbon, not only is the nitro group reduced, but the double bond within the oxepine ring is also saturated. nih.gov This indicates that the double bond is susceptible to catalytic hydrogenation.

The olefinic bond in the oxepine ring can also participate in other addition reactions. While not specifically documented for this compound, related oxepine systems are known to undergo cycloaddition reactions. researchgate.net For example, oxepine itself can react with dienophiles like maleic anhydride (B1165640) in a [4+2] cycloaddition (Diels-Alder reaction). youtube.com This suggests a potential for the dibenzo[b,f]oxepine scaffold to participate in similar pericyclic reactions, although the fusion of the benzene rings may influence the geometry and feasibility of such transformations.

Furthermore, oxidative cleavage of the double bond could be a potential, albeit likely energetic, reaction pathway, leading to the opening of the seven-membered ring. The non-planar, saddle-like conformation of the dibenzo[b,f]oxepine system is a critical factor in its reactivity. nih.gov

Isomerization Studies

E/Z Isomerization of the Oxepine Ring (if applicable)

The dibenzo[b,f]oxepine framework is structurally analogous to a (Z)-stilbene, where the two phenyl rings are held in a specific configuration by the ether linkage. nih.gov The double bond is an integral part of the seven-membered ring system. Due to the cyclic and rigid nature of this scaffold, the double bond is locked in a cis or Z-like configuration.

The molecule adopts a stable, non-planar conformation often described as a "basket" or "saddle" shape, with dihedral angles between the aromatic rings in the range of 64.9–68.8°. nih.govmdpi.com This fixed geometry precludes the possibility of E/Z isomerization around the double bond within the oxepine ring under normal conditions. Such an isomerization would require breaking and reforming of covalent bonds within the ring, a process that is energetically prohibitive. Therefore, E/Z isomerization of the oxepine ring itself is not an applicable concept for this compound.

Photoisomerization Phenomena in Related Dibenzo[b,f]oxepine Derivatives

While the dibenzo[b,f]oxepine core itself does not undergo photoisomerization, its derivatives, particularly those incorporating photoswitchable moieties like an azo group, have been the subject of extensive research. These studies are highly relevant as they demonstrate how the dibenzo[b,f]oxepine scaffold can be integrated into photoresponsive molecular systems.

Azo-dibenzo[b,f]oxepine derivatives have been synthesized and their light-induced isomerization has been evaluated. nih.gov In these molecules, an external azo (-N=N-) linkage provides the photoswitchable element. The azo group can exist in two isomeric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer. The transition between these two states can be controlled by light of specific wavelengths.

Table 2: Summary of Isomerization Phenomena in Dibenzo[b,f]oxepine Systems
Isomerization TypeApplicability to this compound CoreObservations in Related Derivatives
E/Z Isomerization of Oxepine RingNot applicable due to fixed cyclic structure.The double bond is locked in a Z-like configuration.
PhotoisomerizationNot applicable to the core scaffold.Azo-dibenzo[b,f]oxepine derivatives exhibit reversible E/Z isomerization of the external azo group upon irradiation with light. nih.gov

Role of 3 Benzyloxy 7 Nitrodibenzo B,f Oxepine in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecules

The 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine molecule is strategically functionalized for elaboration into more complex molecular architectures. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine. This amino functionality opens up a vast chemical space for the synthesis of amides, sulfonamides, and for engaging in various coupling reactions to append new ring systems or functional moieties. For instance, the amine can be reacted with acid chlorides to form amide bonds, a common strategy for linking the dibenzo[b,f]oxepine core to other pharmacophores or molecular frameworks. mdpi.commdpi.com

The benzyloxy group, on the other hand, is a common protecting group for phenols. Its relative stability allows for chemical manipulations at other parts of the molecule, such as the nitro group. Subsequently, it can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a phenol (B47542). This hydroxyl group can then be used for ether or ester linkages, or as a directing group in electrophilic aromatic substitution reactions.

The synthesis of the core dibenzo[b,f]oxepine ring itself can be achieved through various methods, including intramolecular Ullmann ether formation, Wittig reactions followed by cyclization, and McMurry reactions. mdpi.combeilstein-journals.org A notable method involves the intramolecular nucleophilic aromatic substitution (SNAr) of a stilbene (B7821643) precursor, where nitro groups play a crucial role in activating the ring towards substitution. nih.gov

Table 1: Synthetic Routes to the Dibenzo[b,f]oxepine Scaffold

Reaction Type Key Steps Reference
Intramolecular SNAr Knoevenagel condensation followed by intramolecular nucleophilic aromatic substitution. nih.gov
Ullmann Coupling & Metathesis Ullmann coupling of a halogenated styrene (B11656) and a hydroxy styrene, followed by ring-closing metathesis. nih.govmdpi.com
McMurry Reaction Intramolecular reductive coupling of two carbonyl groups on a diaryl ether precursor using a TiCl4/Zn catalyst. nih.govmdpi.com
Wagner-Meerwein Rearrangement Rearrangement of 9-hydroxyalkylxanthenes. mdpi.com

Scaffold for Combinatorial Library Development

The orthogonal reactivity of the nitro and benzyloxy groups makes this compound an excellent scaffold for combinatorial chemistry. A library of diverse compounds can be generated from this single starting material.

For example, a collection of precursors can be created by reducing the nitro group to an amine and then acylating it with a variety of carboxylic acids. In a subsequent step, the benzyloxy group can be deprotected to yield a phenol, which can then be alkylated or acylated with a different set of building blocks. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique structures based on the dibenzo[b,f]oxepine core. Such libraries are invaluable for screening for new compounds with desired properties.

Development of Photoswitchable Systems Based on the Dibenzo[b,f]oxepine Framework

A significant application of the dibenzo[b,f]oxepine scaffold is in the construction of photoswitchable molecules, which can change their structure and properties upon irradiation with light. nih.gov This is often achieved by incorporating a photochromic unit, such as an azobenzene (B91143) moiety, into the dibenzo[b,f]oxepine framework. mdpi.comnih.gov The 7-amino derivative, obtained from the reduction of this compound, is a key intermediate for this purpose. It can be diazotized and coupled with other aromatic systems or used to form an amide linkage with a pre-formed azobenzene-containing carboxylic acid. mdpi.commdpi.com

Table 2: Photoswitching Properties of Dibenzo[b,f]oxepine-Azobenzene Hybrids | Compound Type | Wavelength for E→Z Isomerization | Key Feature | Reference | | --- | --- | --- | | Dibenzo[b,f]oxepine-Fluoroazobenzene | 390 nm - 400 nm | Good E to Z transition efficiency. | nih.gov | | Azo-dibenzo[b,f]oxepine Dimer | Visible light (e.g., 465 nm) | Controlled photochemical isomerization. | nih.gov | | Dibenzo[b,f]oxepine-Azobenzene Hybrid | 535 nm | Switchable with green light. | nih.govresearchgate.net |

The ability to control the shape of a molecule with light has led to the development of photopharmacology, where the activity of a drug can be turned on and off at a specific location and time, potentially reducing side effects. mdpi.com

Design of Molecular Probes and Tools (excluding biological effects)

The dibenzo[b,f]oxepine scaffold serves as the foundation for molecular probes and tools used to study chemical and physical processes. The functional groups on this compound allow for the attachment of reporter groups, such as fluorophores or affinity tags.

For instance, embedding the dibenzo[b,f]oxepine structure into other photochromic systems, like binaphthyl-bridged imidazole (B134444) dimers, has been shown to significantly accelerate their thermal reverse reaction, providing a strategy to tailor the properties of photoswitchable materials for specific applications. acs.org The rigid, well-defined structure of the dibenzo[b,f]oxepine core can also be exploited to create chiral probes or to build molecular frameworks with specific spatial arrangements of functional groups for studying molecular recognition events. The synthesis of derivatives with multiple azo bonds has been explored to create more complex photoswitchable systems. nih.govresearchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of dibenzo[b,f]oxepine derivatives can be complex, often requiring multiple steps and harsh reaction conditions. Future research should focus on developing more efficient, environmentally friendly, and high-yielding synthetic pathways to 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed intramolecular O-arylation could be explored to form the central seven-membered oxepine ring. This would involve a precursor molecule that could be assembled from readily available starting materials. The development of such a route would be a significant advancement over classical methods like the Williamson ether synthesis, which often require stoichiometric bases and high temperatures.

Another area of interest is the exploration of one-pot or tandem reaction sequences. A possible strategy could involve a sequence of reactions where multiple bonds are formed in a single reaction vessel, which would reduce waste and purification steps. For example, a reaction cascade could be designed to first construct the dibenzo[b,f]oxepine skeleton, followed by in-situ nitration and etherification.

Below is a comparative table of potential synthetic strategies that warrant further investigation.

Synthetic Strategy Potential Advantages Key Research Challenges
Palladium-Catalyzed Intramolecular O-ArylationHigh efficiency, milder reaction conditions, functional group tolerance.Ligand design, optimization of catalyst loading, substrate scope.
One-Pot/Tandem ReactionsReduced waste, higher atom economy, simplified procedures.Compatibility of reagents, control of selectivity, isolation of the final product.
Photoredox CatalysisUse of visible light as a sustainable energy source, novel reaction pathways.Development of suitable photocatalysts, understanding reaction mechanisms.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is crucial. While standard techniques like NMR (¹H and ¹³C) and mass spectrometry provide basic structural information, advanced spectroscopic methods can offer deeper insights.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals, especially for the complex aromatic regions of the dibenzo[b,f]oxepine core.

Solid-state NMR spectroscopy could also be employed to study the compound in its crystalline form. This would provide information on its packing arrangement and any intermolecular interactions present in the solid state, which can influence its physical properties.

Furthermore, the use of chiroptical spectroscopy, such as circular dichroism (CD), could be explored if the molecule can be resolved into its enantiomers. The dibenzo[b,f]oxepine skeleton can be chiral, and CD spectroscopy would provide information on its absolute configuration and conformational preferences in solution.

Spectroscopic Technique Information Gained Potential Application
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of ¹H and ¹³C signals, connectivity of atoms.Detailed structural elucidation.
Solid-State NMRMolecular structure and packing in the solid state, intermolecular interactions.Understanding of solid-state properties.
Circular Dichroism (CD)Absolute configuration of chiral molecules, conformational analysis.Stereochemical characterization of enantiomers.

In-depth Mechanistic Studies of Reactions

The presence of both an electron-donating benzyloxy group and an electron-withdrawing nitro group on the dibenzo[b,f]oxepine framework suggests a rich and complex reactivity. In-depth mechanistic studies of reactions involving this compound are essential for controlling its chemical transformations and designing new applications.

One area of focus could be the investigation of nucleophilic aromatic substitution (SNAAr) reactions. The nitro group activates the aromatic ring towards nucleophilic attack, and the kinetics and regioselectivity of such reactions with various nucleophiles could be studied. Computational modeling, in conjunction with experimental studies, could help to elucidate the reaction pathways and transition states.

Another important research direction is the study of the photochemical reactivity of this compound. Nitroaromatic compounds are known to be photochemically active, and irradiation with UV or visible light could lead to interesting transformations, such as rearrangements or cycloadditions. Time-resolved spectroscopy could be used to detect and characterize transient intermediates, providing a detailed picture of the photochemical reaction mechanism.

Exploration of Structure-Property Relationships for Tunable Chemical Behavior

A systematic study could involve the synthesis of a library of analogues where the benzyloxy and nitro groups are replaced with other substituents with varying electronic and steric properties. For example, replacing the benzyloxy group with other alkoxy groups of different chain lengths or branching could modulate the compound's solubility and solid-state packing. Similarly, replacing the nitro group with other electron-withdrawing groups like cyano or sulfonyl groups would alter its electronic properties and reactivity.

The impact of these structural modifications on the compound's photophysical properties, such as its absorption and emission spectra, could also be investigated. This could lead to the development of new fluorescent probes or materials with tunable optical properties.

Structural Modification Property to be Tuned Potential Outcome
Varying the alkoxy substituentSolubility, solid-state packing, melting point.Improved processability for materials applications.
Changing the electron-withdrawing groupElectronic properties, reactivity, redox potential.Control over chemical reactivity and electronic behavior.
Introducing substituents on the benzyloxy ringSteric hindrance, electronic effects, intermolecular interactions.Fine-tuning of molecular recognition and self-assembly.

Q & A

Q. What are the common synthetic routes for 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine derivatives?

The dibenzo[b,f]oxepine scaffold can be synthesized via Ullmann coupling, Friedel–Crafts reactions, nucleophilic aromatic substitution (SNAr), or ring-closing metathesis. For derivatives like this compound, a two-step protocol involving condensation of 2,4-dinitrotoluene with substituted methoxyaldehydes followed by cyclization of stilbenes is effective. Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts (e.g., Pd/C) are often used to enhance regioselectivity and yield .

Q. How is spectroscopic characterization performed for these compounds?

High-resolution ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. Substituent-induced chemical shift (SCS) parameters help interpret ¹³C NMR data, especially for electron-withdrawing groups like nitro. UV-Vis spectroscopy monitors photochromic behavior (e.g., azo bond isomerization), while HRMS and X-ray crystallography validate molecular weight and stereochemistry .

Q. What biological activities are associated with dibenzo[b,f]oxepine derivatives?

These compounds exhibit microtubule inhibition, anticancer, and photopharmacological properties. The nitro and benzyloxy groups enhance tubulin binding affinity, while azo linkages enable photochemical control of bioactivity via E/Z isomerization under visible light (λ = 400–550 nm) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when analyzing substituent effects?

Discrepancies in ¹³C chemical shifts due to substituent electronic effects are resolved using SCS parameters and density functional theory (DFT) calculations. Control experiments with paraformaldehyde or deuterated analogs clarify ambiguous signals. For example, nitro groups cause predictable deshielding in ¹³C NMR, but steric hindrance from benzyloxy substituents may require conformational analysis .

Q. What strategies improve molecular docking accuracy for predicting tubulin binding modes?

AutoDock Vina, with its optimized scoring function and multithreading capabilities, is preferred over AutoDock 4 for speed and accuracy. Grid maps should encompass the colchicine-binding site (α/β-tubulin interface), and results must be validated via mutagenesis (e.g., β-tubulin T179A mutation) or competitive binding assays with paclitaxel .

Q. How can photochemical isomerization efficiency be optimized for azo-dibenzo[b,f]oxepine derivatives?

Electron-withdrawing substituents (e.g., nitro) redshift absorption maxima to visible wavelengths, enabling efficient isomerization with minimal photodegradation. Solvent polarity (e.g., DMSO vs. ethanol) and irradiation time (5–30 min) are optimized using UV-Vis kinetics. Quantum yield calculations (Φ_E→Z) guide molecular design for improved photostability .

Q. What methods address challenges in selective nitro group reduction without double bond interference?

Zinc in acetic acid selectively reduces nitro groups to amines without affecting conjugated double bonds. Palladium-catalyzed hydrogenation is avoided due to over-reduction. Post-reduction, FT-IR confirms amine formation (N–H stretch at ~3400 cm⁻¹), and HPLC monitors purity .

Q. How are structure-activity relationships (SARs) analyzed for microtubule inhibition?

In vitro tubulin polymerization assays (IC₅₀ values) and cytotoxicity screens (e.g., MTT against HeLa cells) are combined with molecular dynamics simulations. Key SAR factors include benzyloxy substitution position (C-3 vs. C-7), azo bond geometry (E vs. Z), and fluorination effects on membrane permeability .

Data Contradiction Analysis

Conflicting reports on anticancer efficacy across cell lines:
Discrepancies arise from variations in cell membrane transporters (e.g., P-glycoprotein overexpression) or metabolic stability. Use isogenic cell lines (e.g., MCF-7 vs. MCF-7/ADR) and cytochrome P450 inhibition assays to isolate resistance mechanisms .

Divergent docking scores vs. experimental binding affinities:
Solvation effects and protein flexibility are often neglected in docking. Hybrid QM/MM simulations or alchemical free-energy calculations (e.g., MBAR) improve correlation with surface plasmon resonance (SPR) data .

Methodological Tables

Parameter Optimized Conditions References
Nitro reduction selectivityZn/AcOH, 12 h, RT
E→Z isomerization quantum yieldΦ = 0.45 (λ = 450 nm, DMSO)
Tubulin polymerization IC₅₀0.8–2.4 μM (varies by substituent)

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